molecular formula C11H16ClN3O B1306123 5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride CAS No. 24786-48-9

5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride

Cat. No.: B1306123
CAS No.: 24786-48-9
M. Wt: 241.72 g/mol
InChI Key: YLXUIVOFLBGAEX-UHFFFAOYSA-N
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Description

5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride is a chemical compound with the molecular formula C11H15N3O•HCl. It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3-diethyl-1,3-dihydro-benzoimidazol-2-one.

    Amination: The key step involves the introduction of an amino group at the 5-position of the benzimidazole ring. This can be achieved through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors for the sequential addition of reagents.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, filtration, and drying are used to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong bases for nucleophilic substitution.

Major Products

    Oxidation: Nitro derivatives of the benzimidazole ring.

    Reduction: Various amine derivatives.

    Substitution: Halogenated benzimidazole compounds.

Scientific Research Applications

5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways: It can modulate biochemical pathways by affecting key regulatory proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl-2-thioxo-2,3-dihydro-1H-benzimidazole: Similar structure but contains a thioxo group.

    5-Nitro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one: Contains a nitro group instead of an amino group.

Uniqueness

5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-amino-1,3-diethylbenzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c1-3-13-9-6-5-8(12)7-10(9)14(4-2)11(13)15;/h5-7H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXUIVOFLBGAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N(C1=O)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24786-48-9
Record name 2H-Benzimidazol-2-one, 5-amino-1,3-diethyl-1,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24786-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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